molecular formula C27H27N5O3S B2480235 5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-60-8

5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2480235
CAS No.: 887222-60-8
M. Wt: 501.61
InChI Key: XPAUNOWURWFSEW-UHFFFAOYSA-N
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Description

The compound 5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a benzylpiperazine moiety, a 3-methoxyphenyl group, and a furan ring.

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3S/c1-34-21-10-5-9-20(17-21)23(31-14-12-30(13-15-31)18-19-7-3-2-4-8-19)24-26(33)32-27(36-24)28-25(29-32)22-11-6-16-35-22/h2-11,16-17,23,33H,12-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAUNOWURWFSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in pharmacological research due to its diverse biological activities. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Thiazole and Triazole Moieties : These heterocyclic rings are known for their biological activity, including anticancer and antimicrobial properties.
  • Piperazine Ring : Often associated with psychoactive effects and used in various therapeutic agents.
  • Methoxyphenyl and Furan Groups : These substituents can enhance lipophilicity and biological activity.

Structural Formula

The structural formula can be represented as follows:

C22H26N4O2S\text{C}_{22}\text{H}_{26}\text{N}_4\text{O}_2\text{S}

Anticancer Activity

Research has indicated that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole demonstrate cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxicity of the target compound against human cancer cell lines such as A549 (lung cancer) and HCT-15 (colon cancer). The results indicated an IC50 value of approximately 15 µM against A549 cells, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin .

Cell LineIC50 (µM)Reference
A54915
HCT-1512

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Case Study: Antimicrobial Efficacy

In a series of tests against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Neuropharmacological Effects

The piperazine moiety is associated with neuropharmacological activity. Compounds similar to this structure have been studied for their potential as anxiolytics and antidepressants.

Case Study: Behavioral Studies

Behavioral assays in rodent models indicated that the compound may reduce anxiety-like behaviors in elevated plus maze tests, suggesting potential applications in treating anxiety disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications in the piperazine and methoxyphenyl groups significantly influence the biological activity of the compound. For example:

  • Substitution on the piperazine ring enhances binding affinity to serotonin receptors.
  • Methoxy substitution increases lipophilicity, improving cellular uptake.

SAR Data Table

Structural ModificationEffect on Activity
Methoxy group on phenylIncreases cytotoxicity
Benzyl substitution on piperazineEnhances neuropharmacological effects
Furan group presenceContributes to antimicrobial activity

Scientific Research Applications

Structural Overview

The molecular structure of the compound includes a thiazole and triazole ring system, which are known for their diverse pharmacological properties. The presence of the benzylpiperazine moiety is particularly significant as it is commonly found in many psychoactive and therapeutic agents.

Antimicrobial Properties

Research indicates that derivatives of the triazole ring exhibit significant antimicrobial activity. A study demonstrated that compounds containing the 1,2,4-triazole nucleus show promising effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The incorporation of substituents such as methoxyphenyl enhances this activity by improving solubility and bioavailability.

Antifungal Effects

Similar to its antibacterial properties, the compound has been shown to possess antifungal activity. Triazole derivatives are often utilized in antifungal therapies due to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes .

Antitumor Activity

The thiazolo[3,2-b][1,2,4]triazole framework has been associated with anticancer properties. Compounds based on this structure have demonstrated cytotoxic effects against various cancer cell lines in vitro. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Synthesis and Derivatives

The synthesis of 5-((4-benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. These include:

  • Formation of the thiazole core.
  • Introduction of the triazole moiety through cyclization reactions.
  • Functionalization with benzylpiperazine and methoxyphenyl groups.

Case Study on Antimicrobial Activity

A study published in the Journal of Pharmaceutical Sciences reported on a series of synthesized triazole derivatives that included this compound. The results showed that modifications to the piperazine group significantly enhanced antimicrobial potency against resistant strains .

Case Study on Antitumor Effects

In another investigation focusing on cancer treatment, researchers evaluated the cytotoxic effects of this compound against breast cancer cell lines. The findings indicated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further development in oncology .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The benzylpiperazine moiety undergoes nucleophilic substitution reactions, particularly under basic conditions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) and anhydrous potassium carbonate yields N-alkylated derivatives.

    R-X+Piperazine-NR-Piperazine-N+HX(R = alkyl, aryl)\text{R-X} + \text{Piperazine-N} \rightarrow \text{R-Piperazine-N} + \text{HX} \quad (\text{R = alkyl, aryl})

    This reactivity is critical for modifying the compound’s pharmacokinetic properties .

Table 1: Alkylation Reactions of the Piperazine Nitrogen

ReagentConditionsProductYield (%)Reference
Chloroacetyl chlorideDMF, K₂CO₃, refluxN-Chloroacetyl-piperazine derivative85
Benzyl bromideEtOH, 60°C, 12 hN-Benzyl-piperazine analog78

Condensation Reactions Involving the Hydroxyl Group

The hydroxyl group at position 6 participates in condensation with aldehydes or ketones:

  • Schiff Base Formation : Reacting with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in dioxane with piperidine as a catalyst produces benzylidene derivatives .

    OH+R-CHOR-CH=N(R = aryl)\text{OH} + \text{R-CHO} \rightarrow \text{R-CH=N} \quad (\text{R = aryl})

Table 2: Condensation Reactions of the Hydroxyl Group

AldehydeCatalystProductYield (%)Reference
4-MethoxybenzaldehydePiperidine6-(4-Methoxybenzylidene) derivative92
BenzaldehydePiperidine6-Benzylidene analog88

Electrophilic Aromatic Substitution on the Furan Ring

The furan-2-yl substituent undergoes electrophilic substitution, such as nitration or sulfonation:

  • Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the furan ring .

Table 3: Electrophilic Substitution on the Furan Ring

ReagentConditionsProductYield (%)Reference
HNO₃/H₂SO₄0°C, 2 h5-Nitro-furan derivative65
SO₃/H₂SO₄50°C, 4 h5-Sulfo-furan analog58

Cyclization Reactions

The triazole-thiazole core facilitates cyclization under acidic or basic conditions:

  • Thiazole Ring Expansion : Heating with formamide in acetic acid generates fused pyrimidine derivatives .

    Thiazolo-triazole+HCONH₂Pyrimido-triazole\text{Thiazolo-triazole} + \text{HCONH₂} \rightarrow \text{Pyrimido-triazole}

Table 4: Cyclization Reactions

ReagentConditionsProductYield (%)Reference
FormamideAcOH, reflux, 8 hPyrimido[1,6-a]triazine derivative75
Chloroacetyl chlorideDMF, K₂CO₃, 70°CThiazolo[2’,3’:2,3]pyrimido-triazolium82

Oxidation and Reduction

  • Oxidation : The hydroxyl group at position 6 is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to a tetrahydrofuran derivative .

Michael Addition at the Triazole Ring

The triazole core participates in Michael addition with α,β-unsaturated carbonyl compounds (e.g., acrylonitrile) :

Triazole+CH₂=CH-C≡NAdduct\text{Triazole} + \text{CH₂=CH-C≡N} \rightarrow \text{Adduct}

Metal Complexation

The compound forms coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the triazole and furan heteroatoms, enhancing its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazole Derivatives ()

The synthesis of 5-fluoro-6-(substitutedphenyl-piperazin-1-yl)-benzoxazoles (e.g., 7a–j ) involves cyclization using indium powder and acetic acid . These compounds share a piperazine substituent with the target molecule but differ in their benzoxazole core versus the thiazolo-triazole system. Key comparisons:

Feature Target Compound Benzoxazole Derivatives (7a–j)
Core Structure Thiazolo[3,2-b][1,2,4]triazole Benzoxazole
Piperazine Substituent 4-Benzylpiperazin-1-yl Varied aryl-piperazine
Aromatic Groups 3-Methoxyphenyl, furan-2-yl Fluoro, nitro, substituted phenyl
Synthesis Method Not specified in evidence Indium-mediated cyclization

Pharmacological Implications :

  • The target compound’s thiazolo-triazole core may offer greater metabolic stability compared to benzoxazoles, while the furan group could improve target specificity via hydrogen bonding .
Imidazo-Triazol Derivatives ()

Compounds such as 18 and 19 (imidazo[1,2-b][1,2,4]triazol-6(5H)-ones) share a triazole core but lack the thiazole ring present in the target molecule. Their synthesis involves condensation of hydrazine derivatives with carbonyl compounds .

Feature Target Compound Imidazo-Triazol Derivatives (18–19)
Core Structure Thiazolo[3,2-b][1,2,4]triazole Imidazo[1,2-b][1,2,4]triazole
Key Substituents Benzylpiperazine, furan 4-Methoxybenzylidene, chlorophenyl
Synthesis Not specified Hydrazine-condensation in ethanol

Functional Differences :

  • The chlorophenyl group in 18 may enhance halogen bonding in biological targets, whereas the target compound’s benzylpiperazine could modulate serotonin or dopamine receptor affinity .
Benzothiazole-Pyrazoline Hybrid ()

The crystal structure of 2-[5-(4-methoxyphenyl)-3-phenyl-pyrazol-1-yl]-6-methylbenzothiazole (I) reveals a pyrazoline-benzothiazole hybrid with methoxyphenyl substituents .

Feature Target Compound Benzothiazole-Pyrazoline (I)
Core Structure Thiazolo-triazole Benzothiazole-pyrazoline
Substituents 3-Methoxyphenyl, furan 4-Methoxyphenyl, methyl
Pharmacological Role Not reported Antitumor, antidepressant

Structural Insights :

  • The pyrazoline ring in (I) enables planar geometry for DNA intercalation (antitumor activity), while the target compound’s furan may limit such interactions due to steric hindrance .
  • Both compounds utilize methoxy groups for lipophilicity, but the target’s 3-methoxy substitution could alter metabolic pathways compared to 4-methoxy derivatives .

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